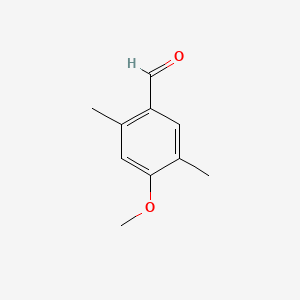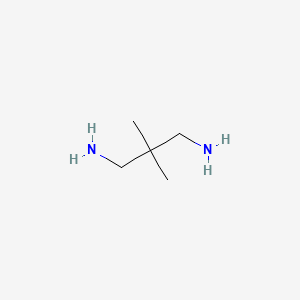
2,2-Dimethyl-1,3-propanediamine
Vue d'ensemble
Description
2,2-Dimethyl-1,3-propanediamine is a useful research compound. Its molecular formula is C5H14N2 and its molecular weight is 102.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17719. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
H2NCH2C(CH3)2CH2NH2H_2NCH_2C(CH_3)_2CH_2NH_2H2NCH2C(CH3)2CH2NH2
. This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
It’s known that the compound can form complexes with transition metals . This suggests that it may interact with its targets by coordinating with metal ions, potentially altering the function of metalloproteins or metal-dependent enzymes.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2-Dimethylpropane-1,3-diamine is currently limited. Its physical properties such as a boiling point of 152-154 °c (lit) and a density of 0.851 g/mL at 25 °C (lit.) can influence its pharmacokinetic behavior.
Propriétés
IUPAC Name |
2,2-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2,3-6)4-7/h3-4,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHUNHGZUHZNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064628 | |
| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7328-91-8 | |
| Record name | 2,2-Dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7328-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neopentyldiamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Propanediamine, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6M3PC2JB8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-propanediamine?
A1: this compound has the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have used various techniques including FTIR, 1H NMR, and 13C NMR to characterize this compound and its derivatives. These techniques provide valuable information about the structure and bonding within the molecule. [, , , , ]
Q3: How is this compound used in the synthesis of Schiff base ligands?
A3: this compound acts as a diamine building block in condensation reactions with aldehydes, particularly salicylaldehyde derivatives, to form tetradentate N2O2 Schiff base ligands. These ligands are often used to chelate metal ions, creating metal complexes with diverse applications. [, , , ]
Q4: What role does this compound play in the formation of metal complexes?
A4: this compound is commonly employed as a ligand in the synthesis of transition metal complexes. It primarily coordinates as a bidentate ligand through its two nitrogen atoms, forming a six-membered chelate ring with the metal center. [, , , ]
Q5: How does the structure of this compound affect the properties of metal complexes?
A5: The presence of the two methyl groups on the central carbon atom of this compound introduces steric hindrance, influencing the geometry and stability of metal complexes. This steric bulk can affect the metal's coordination environment and its reactivity. [, ]
Q6: Can you provide an example of how this compound influences the magnetic properties of metal complexes?
A6: Research indicates that variations in the diimino chain length of Schiff base ligands derived from this compound can impact the Cu⋯U distance and Cu(II) ion coordination geometry in Cu-U complexes. These structural changes, influenced by the ligand, directly affect the magnetic behavior of the complexes, switching the Cu-U coupling from ferromagnetic to antiferromagnetic. []
Q7: What unique interactions have been observed in the solid-state structures of complexes containing this compound?
A7: In a study involving a cobalt(III)/potassium complex incorporating this compound, researchers observed counterintuitive I3-⋯I3- dimers in the solid state. This interaction, stabilized by surrounding molecules, suggests the potential existence of anti-electrostatic halogen⋯halogen interactions in solution. []
Q8: How does this compound contribute to the catalytic activity of metal complexes in reactions like the Mizoroki-Heck reaction?
A8: Studies demonstrate that palladium(II) complexes incorporating Schiff base ligands derived from this compound can serve as efficient catalysts in the Mizoroki-Heck reaction. These complexes exhibit high catalytic activity and selectivity, highlighting their potential in organic synthesis. []
Q9: Can you elaborate on the role of this compound in CO2/epoxide copolymerization?
A9: Research indicates that the backbone structure of salen ligands, particularly those incorporating this compound, significantly influences the activity of dizinc complexes in CO2/cyclohexene oxide copolymerization. The complex with both the this compound backbone and imine substituents exhibited the highest catalytic activity, emphasizing the importance of ligand design in polymerization reactions. []
Q10: How does the presence of this compound affect the stability of metal-organic frameworks (MOFs) in the presence of SO2?
A10: Studies have revealed that Mg2(dobpdc) MOFs appended with this compound exhibit remarkable stability against SO2, a common impurity in industrial gas streams. This robustness under realistic CO2 capture conditions makes them promising candidates for carbon capture applications. []
Q11: How is computational chemistry being used to study this compound and its derivatives?
A11: Density Functional Theory (DFT) calculations have been instrumental in understanding the interactions of this compound with other molecules. For example, DFT calculations helped elucidate the mechanism of SO2 interaction with diamine-appended Mg2(dobpdc) MOFs, revealing the formation of specific metal-bound or ammonium bisulfite species depending on the diamine's structure. []
Q12: How do structural modifications of this compound affect the catalytic activity of its palladium(II) complexes in the Sonogashira reaction?
A12: In a study focusing on Sonogashira coupling reactions, researchers synthesized a series of palladium(II) complexes with Schiff base ligands derived from this compound and various salicylaldehyde derivatives. Introducing substituents like Cl and CH3 at the meta position of the salicylaldehyde moiety significantly impacted the catalytic activity, highlighting the importance of the electronic and steric properties of the ligand in influencing the complex's performance. []
Q13: What analytical methods are employed to characterize and quantify this compound and its derivatives?
A13: Researchers utilize a combination of techniques including elemental analysis (CHN), X-ray crystallography, and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the elemental composition, crystal structure, and identify specific compounds within complex mixtures containing this compound and its derivatives. [, , , ]
Q14: What is the significance of this compound in the development of radiopharmaceuticals like 99mTc-HMPAO?
A14: this compound serves as a key building block in synthesizing HMPAO (hexamethylpropylene amine oxime), a ligand used in the radiopharmaceutical 99mTc-HMPAO. This radiopharmaceutical is crucial for imaging cerebral blood flow. Research has focused on separating and studying individual stereoisomers of HMPAO to understand their distinct brain uptake properties and optimize imaging capabilities. []
Q15: How does this compound contribute to antimicrobial activity in metal complexes?
A16: Copper(II) and nickel(II) complexes incorporating this compound as a ligand have shown promising antifungal activity against Candida species. This suggests the potential of these complexes as alternative antifungal agents. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


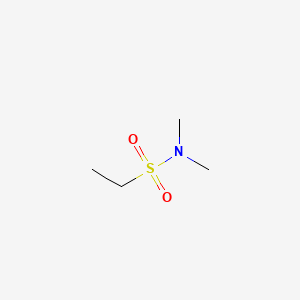
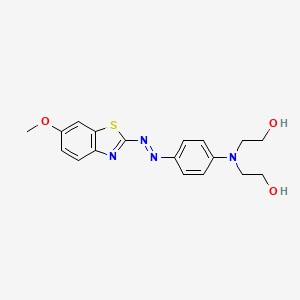
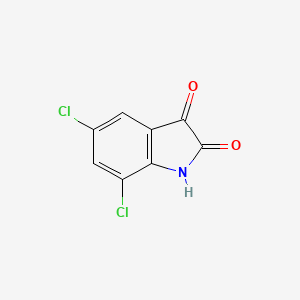
![2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol](/img/structure/B1293617.png)
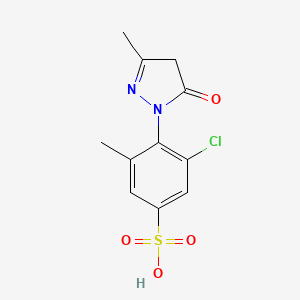
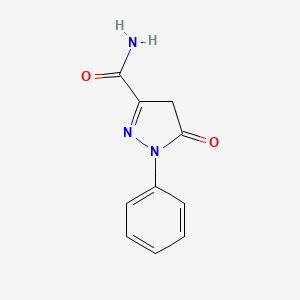
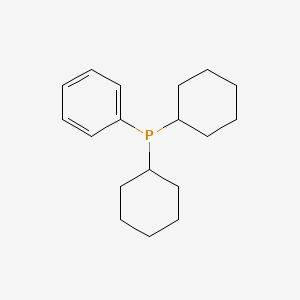

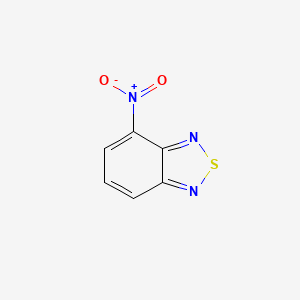
![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)
